5-((2-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones. This compound is characterized by its complex structure, which includes a chlorobenzyl group, a methylbenzyl group, and a dihydroisoquinolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps:
Formation of the Isoquinolinone Core: The initial step often involves the construction of the isoquinolinone core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the isoquinolinone intermediate.
Attachment of the Methylbenzyl Group: The methylbenzyl group is typically added through a Friedel-Crafts alkylation reaction, using a methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Hydroxy derivatives of the isoquinolinone core.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-((2-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Research has explored its effects on cellular pathways and its potential as an anti-inflammatory or anticancer agent.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. Studies have focused on their ability to interact with biological targets, such as neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 5-((2-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a different position of the methyl group.
5-((2-chlorobenzyl)oxy)-2-(3-ethylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with an ethyl group instead of a methyl group.
5-((2-chlorobenzyl)oxy)-2-(3-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
The uniqueness of 5-((2-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorobenzyl and methylbenzyl groups provides a distinct set of chemical properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-17-6-4-7-18(14-17)15-26-13-12-20-21(24(26)27)9-5-11-23(20)28-16-19-8-2-3-10-22(19)25/h2-11,14H,12-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDCGGLHIKKJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.